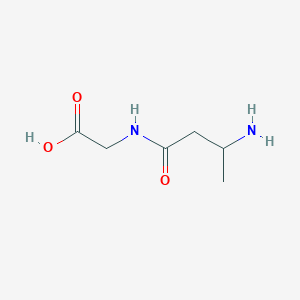![molecular formula C17H20N4O2 B7553172 1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B7553172.png)
1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid, commonly known as XAV-939, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. XAV-939 was first discovered as a Wnt pathway inhibitor, which is involved in cell proliferation, differentiation, and apoptosis. Since then, XAV-939 has been studied for its potential in treating various diseases, including cancer, Alzheimer's, and osteoporosis.
Mecanismo De Acción
XAV-939 inhibits the Wnt pathway by targeting the tankyrase enzyme, which is involved in the regulation of the pathway. Tankyrase promotes the degradation of Axin, a protein that is involved in the destruction complex of the pathway. By inhibiting tankyrase, XAV-939 stabilizes Axin, leading to the inhibition of the Wnt pathway.
Biochemical and Physiological Effects
XAV-939 has been shown to have various biochemical and physiological effects. In cancer cells, XAV-939 inhibits cell proliferation and induces apoptosis. In Alzheimer's disease, XAV-939 reduces beta-amyloid plaque accumulation and improves cognitive function. In osteoporosis, XAV-939 promotes bone formation and reduces bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of XAV-939 is its specificity towards the Wnt pathway. This allows for targeted inhibition of the pathway without affecting other signaling pathways. Additionally, XAV-939 has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of XAV-939 is its stability. XAV-939 is prone to degradation in aqueous solutions, which can affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for XAV-939 research. One area of interest is the potential use of XAV-939 in combination with other drugs for cancer treatment. XAV-939 has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. Another area of interest is the potential use of XAV-939 in treating other diseases, such as liver fibrosis and diabetes. Additionally, further research is needed to optimize the stability of XAV-939 in aqueous solutions, which could improve its efficacy in lab experiments.
Métodos De Síntesis
The synthesis of XAV-939 involves a multi-step process that includes the reaction of 2,6-dimethyl-4-pyrimidinamine with 3-bromopyridine, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
XAV-939 has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. XAV-939 has been shown to inhibit the growth of various cancer cells, including colorectal, breast, and pancreatic cancer cells. It does so by inhibiting the Wnt pathway, which is often overactivated in cancer cells, leading to uncontrolled cell proliferation. XAV-939 has also been studied for its potential in treating Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, XAV-939 has been studied for its potential in treating osteoporosis by promoting bone formation.
Propiedades
IUPAC Name |
1-(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-12(2)19-15(14-4-3-7-18-10-14)20-16(11)21-8-5-13(6-9-21)17(22)23/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCIIBMZWYZHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C(=O)O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B7553093.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)
![[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[2-(2-phenoxyethoxy)phenyl]methanone](/img/structure/B7553108.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7553115.png)

![1-[2-[2-(3-anilinopyrrolidin-1-yl)ethylsulfonyl]ethyl]-N-phenylpyrrolidin-3-amine](/img/structure/B7553118.png)
![(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7553130.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)
![1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one](/img/structure/B7553170.png)
![N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide](/img/structure/B7553171.png)
![N'-[2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]-4-oxo-3H-phthalazine-1-carbohydrazide](/img/structure/B7553173.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![[3-(2-Pyridyl)-1,2,4-oxadiazole-5-ylmethyl]carbamic acid tert-butyl ester](/img/structure/B7553188.png)